molecular formula C6H9F3O3S B15232004 4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione

4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione

Cat. No.: B15232004
M. Wt: 218.20 g/mol
InChI Key: XCMBHFDPNMMTNX-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C6H9F3O3S. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide typically involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). This reaction proceeds through successive oxidation and dehydration steps to form the desired trifluoromethyl-substituted hydroxysulfides . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable probe in biochemical studies, particularly in understanding enzyme mechanisms and protein-ligand interactions.

    Medicine: Its derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and distribution within biological systems. This group also contributes to the compound’s stability and resistance to metabolic degradation, making it an effective agent in various applications .

Comparison with Similar Compounds

4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide can be compared with other sulfur-containing heterocycles, such as:

    Tetrahydrothiophene: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.

    Thiopyran: Similar structure but without the hydroxyl and trifluoromethyl groups, leading to distinct reactivity and uses.

    Sulfolane: Contains a sulfone group but lacks the trifluoromethyl and hydroxyl groups, making it more polar and less lipophilic.

Properties

Molecular Formula

C6H9F3O3S

Molecular Weight

218.20 g/mol

IUPAC Name

1,1-dioxo-4-(trifluoromethyl)thian-4-ol

InChI

InChI=1S/C6H9F3O3S/c7-6(8,9)5(10)1-3-13(11,12)4-2-5/h10H,1-4H2

InChI Key

XCMBHFDPNMMTNX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1(C(F)(F)F)O

Origin of Product

United States

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